4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro-substituted benzamide group attached to a phenyl-substituted oxazole ring. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a nitrile with an α-haloketone in the presence of a base.
Substitution Reactions: The phenyl group can be introduced through a substitution reaction using phenyl halides and appropriate catalysts.
Formation of Benzamide: The benzamide group can be introduced by reacting the oxazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Unique due to its specific substitution pattern and biological activity.
Other Oxazole Derivatives: Include compounds like 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide and 4-chloro-N-(3-ethyl-1,2-oxazol-5-yl)benzamide.
Uniqueness
This compound stands out due to its specific combination of a chloro-substituted benzamide group and a phenyl-substituted oxazole ring, which imparts unique biological activities and chemical properties .
Properties
Molecular Formula |
C16H11ClN2O2 |
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Molecular Weight |
298.72 g/mol |
IUPAC Name |
4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-6-12(7-9-13)16(20)18-15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
InChI Key |
YBYDDVBZGHBTIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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